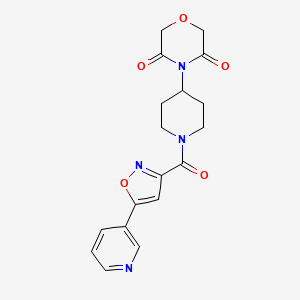

4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an isoxazole ring, a piperidine ring, and a morpholine ring

Applications De Recherche Scientifique

4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

Pharmacology: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

These compounds interact with their targets, leading to changes that result in their respective biological activities .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Similar compounds have shown a range of effects, such as antiviral, anti-inflammatory, and anticancer activities .

Méthodes De Préparation

The synthesis of 4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through a cycloaddition reaction involving a nitrile oxide and an alkyne.

Attachment of the pyridine ring: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the isoxazole core.

Formation of the piperidine ring: This can be synthesized through a reductive amination reaction involving a ketone and an amine.

Attachment of the morpholine ring: This step involves a nucleophilic substitution reaction where the morpholine ring is introduced to the piperidine core.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Analyse Des Réactions Chimiques

4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Comparaison Avec Des Composés Similaires

Similar compounds to 4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione include other heterocyclic compounds with similar functional groups, such as:

Pyridine derivatives: Compounds containing a pyridine ring, which are known for their biological activity and use in drug development.

Isoxazole derivatives: Compounds with an isoxazole ring, which are also used in medicinal chemistry for their pharmacological properties.

Piperidine derivatives: Compounds featuring a piperidine ring, commonly found in many pharmaceuticals.

Morpholine derivatives: Compounds containing a morpholine ring, used in various chemical and pharmaceutical applications.

The uniqueness of this compound lies in its combination of these functional groups, which provides a distinct set of chemical and biological properties not found in other compounds.

Activité Biologique

4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O5 with a molecular weight of 370.4 g/mol. The compound features multiple heterocyclic rings, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₅ |

| Molecular Weight | 370.4 g/mol |

| CAS Number | 2034424-32-1 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : Achieved through cycloaddition reactions.

- Attachment of the Pyridine Ring : Involves coupling reactions such as Suzuki or Heck reactions.

- Formation of the Piperidine Ring : Synthesized via reductive amination.

- Attachment of the Morpholine Ring : Introduced through nucleophilic substitution reactions .

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including antidiabetic and anticancer properties.

Antidiabetic Activity

Studies have shown that derivatives containing morpholine and piperidine moieties can act as inhibitors for enzymes such as α-glucosidase and DPP-4 (Dipeptidyl Peptidase-4). For instance, certain morpholine derivatives have demonstrated significant blood glucose-lowering effects in vivo by enhancing insulin levels and improving antioxidant enzyme systems .

Anticancer Potential

The structural characteristics of this compound suggest potential interactions with various biological targets involved in cancer progression. Compounds with similar frameworks have been reported to inhibit tumor growth in preclinical models.

Case Studies

Several studies have explored the biological activity of related compounds:

-

Study on Morpholine Derivatives :

- Findings : A series of morpholine derivatives showed promising results as α-glucosidase inhibitors, indicating potential for diabetes management.

- Methodology : In vitro assays were conducted to evaluate enzyme inhibition rates.

- Results : The most active compounds exhibited IC50 values significantly lower than the control .

-

Investigations into Anticancer Effects :

- Findings : A derivative similar to 4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine showed cytotoxic effects against various cancer cell lines.

- Methodology : Cell viability assays were performed alongside molecular docking studies to elucidate interaction mechanisms.

- Results : The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.

Propriétés

IUPAC Name |

4-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c23-16-10-26-11-17(24)22(16)13-3-6-21(7-4-13)18(25)14-8-15(27-20-14)12-2-1-5-19-9-12/h1-2,5,8-9,13H,3-4,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVUDHXSDYVDKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.